molecular formula C20H27N3 B6039218 N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline

Cat. No. B6039218
M. Wt: 309.4 g/mol
InChI Key: OJLSQFRWOOYPPW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline, also known as DMMPA, is a chemical compound that belongs to the class of anilines. It has been widely used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various drugs and molecules.

Scientific Research Applications

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been widely used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various drugs and molecules. It has been used as a reference compound in studies of serotonin receptor agonists and antagonists. N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has also been used in studies of the dopamine transporter and its inhibitors. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been used in studies of the sigma-1 receptor and its ligands.

Mechanism of Action

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline acts as a selective agonist at the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline leads to the release of intracellular calcium and activation of various downstream signaling pathways. N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce hyperactivity and hyperthermia in rodents, which suggests that it may have stimulant-like effects. N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to enhance the analgesic effects of opioids and to reduce the development of tolerance to opioids.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has several advantages for use in lab experiments. It is a highly selective agonist at the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to have a relatively low toxicity in animal studies. However, there are also some limitations to using N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to have some off-target effects, such as inhibition of the dopamine transporter, which may complicate its use in certain studies.

Future Directions

There are several future directions for research on N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline. One area of interest is the development of more selective sigma-1 receptor agonists that do not have off-target effects. Additionally, there is interest in studying the role of the sigma-1 receptor in various diseases such as Alzheimer's disease and cancer. Finally, there is interest in studying the potential therapeutic uses of N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline and related compounds, such as in the treatment of depression and anxiety disorders.

Synthesis Methods

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline can be synthesized by reacting 4-(2-methylphenyl)piperazine with N,N-dimethylaniline in the presence of a catalyst such as palladium on carbon. The reaction takes place in an organic solvent such as ethanol or methanol at a temperature of around 50-60°C. The yield of N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline obtained from this reaction is typically around 50-60%.

properties

IUPAC Name

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3/c1-17-6-4-5-7-20(17)23-14-12-22(13-15-23)16-18-8-10-19(11-9-18)21(2)3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLSQFRWOOYPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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